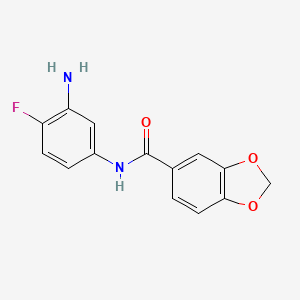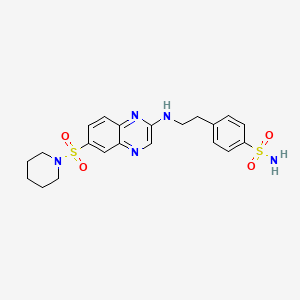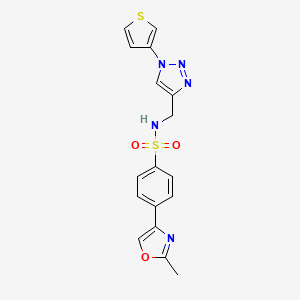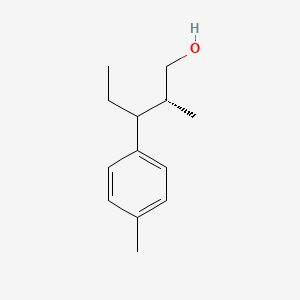
N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 3-amino-4-fluorophenylboronic acid . Boronic acids are commonly used in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amines, and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzodioxole ring (a benzene ring fused with a 1,3-dioxole ring), an amide group (-CONH2), and a 3-amino-4-fluorophenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For instance, in the synthesis of a similar compound, 4-methylbenzene-1,3-diamine was reacted with benzoic anhydride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other aromatic amides and boronic acids. For instance, 3-Amino-4-fluorophenylboronic acid has a molecular weight of 154.94 g/mol and a melting point of 226°C to 232°C .Applications De Recherche Scientifique
Synthesis and Characterization
- N-(3-amino-4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide derivatives are synthesized through various methods, including solvent-free synthesis using microwave irradiation. This technique can yield compounds with high purity, demonstrated through spectral data analysis (Thirunarayanan & Sekar, 2013).
- Another study focused on the synthesis of similar compounds with potential as Met kinase inhibitors, highlighting the relevance of these derivatives in the development of cancer therapeutics (Schroeder et al., 2009).
Chemical Characterization and Differentiation
- Accurate identification and differentiation of similar compounds are crucial in scientific research. For instance, a study identified and differentiated a compound erroneously advertised as AZ-037, emphasizing the importance of precise chemical characterization in research chemicals (McLaughlin et al., 2016).
Potential Anticancer Activity
- Some derivatives have shown promising antitumor activities. For example, a compound synthesized through condensation showed inhibition of cancer cell line proliferation, suggesting potential therapeutic applications (Hao et al., 2017).
- Another study synthesized N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, with some showing cytotoxic effects on breast cancer cell lines. This demonstrates the potential of these compounds in cancer treatment (Butler et al., 2013).
Miscellaneous Applications
- Apart from anticancer potential, these compounds have various other applications. For instance, a study explored their use in synthesizing blue emissive biaryl derivatives with potential applications in photophysical properties (Novanna et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-amino-4-fluorophenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-10-3-2-9(6-11(10)16)17-14(18)8-1-4-12-13(5-8)20-7-19-12/h1-6H,7,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMSWBMKFQNJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2355513.png)




![2-(4-quinoxalin-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2355522.png)

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2355527.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2355528.png)
![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2355529.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2355531.png)

![Diethyl 5-[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2355535.png)
